molecular formula C6H3ClFNO2 B7981302 6-Chloro-4-fluoropicolinic acid CAS No. 1060809-28-0

6-Chloro-4-fluoropicolinic acid

Cat. No.: B7981302
CAS No.: 1060809-28-0
M. Wt: 175.54 g/mol
InChI Key: YWMDKZNKMYVYPV-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoropicolinic acid is an organic compound with the molecular formula C6H3ClFNO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 6 and 4 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the direct fluorination and chlorination of picolinic acid using appropriate halogenating agents under controlled conditions. For instance, the reaction can be carried out using chlorine gas and a fluorinating agent such as Selectfluor in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced halogenation techniques and purification methods such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoropicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-4-fluoropicolinic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoropicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoropicolinic acid: Similar structure but lacks the chlorine atom.

    4-Chloropicolinic acid: Similar structure but lacks the fluorine atom.

    Picolinic acid: The parent compound without any halogen substitutions.

Uniqueness

6-Chloro-4-fluoropicolinic acid is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This dual substitution can enhance its biological activity and make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-chloro-4-fluoropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMDKZNKMYVYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260210
Record name 6-Chloro-4-fluoro-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060809-28-0
Record name 6-Chloro-4-fluoro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060809-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-fluoro-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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